molecular formula C8H8ClNOS B8617272 N-allyl-5-chlorothiophenecarboxamide

N-allyl-5-chlorothiophenecarboxamide

Cat. No. B8617272
M. Wt: 201.67 g/mol
InChI Key: SACOFAMTBDMJNN-UHFFFAOYSA-N
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Patent
US07767702B2

Procedure details

5-Chlorothiophene-2-carbonyl chloride (7.61 g, 42 mmol) is added dropwise to an ice-cooled solution of 2.63 ml (35 mmol) of allylamine in 14.2 ml of absolute pyridine and 14.2 ml of absolute THF. The ice cooling is removed and the mixture is stirred at room temperature for 3 h before being concentrated in vacuo. Water is added to the residue, and the solid is filtered off. The crude product is purified by flash chromatography on silica gel (dichloromethane).
Quantity
7.61 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step Two
Quantity
14.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
14.2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7](Cl)=[O:8])=[CH:4][CH:3]=1.[CH2:10]([NH2:13])[CH:11]=[CH2:12]>N1C=CC=CC=1.C1COCC1>[CH2:10]([NH:13][C:7]([C:5]1[S:6][C:2]([Cl:1])=[CH:3][CH:4]=1)=[O:8])[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
7.61 g
Type
reactant
Smiles
ClC1=CC=C(S1)C(=O)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.63 mL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
14.2 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
14.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice cooling is removed
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water is added to the residue
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography on silica gel (dichloromethane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C=C)NC(=O)C=1SC(=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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